molecular formula C12H14N2O2 B1449689 2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol CAS No. 1890953-47-5

2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol

Cat. No. B1449689
M. Wt: 218.25 g/mol
InChI Key: JECADCPBENTMQI-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol, also known as 2-benzylpyrazole-4-ethanol (2-BPE), is an organic compound used in various scientific research applications. It is a colorless liquid with a melting point of -44.5 °C and a boiling point of 145 °C. 2-BPE is a derivative of pyrazole, a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. 2-BPE has been studied extensively in the past and is used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Bioevaluation of Novel Pyrazole Derivatives

Pyrazoles, including compounds related to "2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol," have been synthesized using various methods and evaluated for their biological activities. A review by Sheetal et al. (2018) highlights the importance of pyrazole derivatives in pharmaceutical and agrochemical applications, emphasizing their synthesis under microwave conditions and their potential as antimicrobial, antifungal, and antioxidant agents (Sheetal et al., 2018).

Mechanistic Insights into β-O-4 Bond Cleavage

In the context of lignin model compounds, research by Yokoyama (2015) has shown the significance of the γ-hydroxymethyl group in the acidolysis mechanism of β-O-4-type lignin model compounds, which could provide insights into the chemical behavior of "2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol" derivatives (Yokoyama, 2015).

Potential Toxicity Mechanisms

The role of pyrazole derivatives in potentiating liver injury through the induction of CYP2E1, an enzyme that metabolizes various hepatotoxins, has been reviewed by Cederbaum (2012). This research may indirectly relate to "2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol" by highlighting the importance of understanding the metabolic pathways and potential toxicity mechanisms of pyrazole-based compounds (Cederbaum, 2012).

Carcinogenic Compounds in Alcoholic Beverages

A review by Pflaum et al. (2016) discusses the occurrence and toxicology of carcinogenic compounds in alcoholic beverages, including ethanol and its metabolite acetaldehyde. Although not directly related to "2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol," this research highlights the broader context of understanding the carcinogenic potential of compounds found in alcoholic beverages and could suggest avenues for assessing the safety of related pyrazole derivatives (Pflaum et al., 2016).

Selectivity of Cytochrome P450 Isoforms Inhibitors

The review by Khojasteh et al. (2011) on the selectivity of chemical inhibitors of cytochrome P450 isoforms, including those affecting CYP2E1, provides insights into the interaction of drugs and potential drug-drug interactions. This information is relevant for understanding how "2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol" derivatives might be metabolized and interact with other compounds (Khojasteh et al., 2011).

properties

IUPAC Name

2-(1-benzylpyrazol-4-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-6-7-16-12-8-13-14(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,15H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECADCPBENTMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzyl-1H-pyrazol-4-yloxy)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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